REACTION_SMILES
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[CH2:1]([CH:2]=[CH2:3])[c:4]1[c:5]([SH:10]=[C:11]([O-:12])[N:13]([CH3:14])[CH3:15])[cH:6][cH:7][cH:8][cH:9]1.[CH3:17][OH:18].[ClH:16]>>[CH2:1]([CH:2]=[CH2:3])[c:4]1[c:5]([SH:10])[cH:6][cH:7][cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCc1ccccc1[SH]=C([O-])N(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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C=CCc1ccccc1S
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |